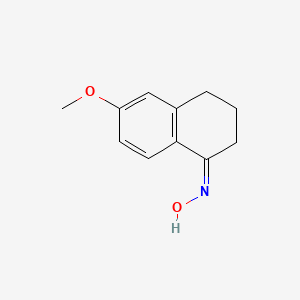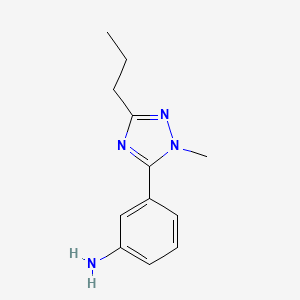![molecular formula C33H30O6 B13647630 4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid](/img/structure/B13647630.png)
4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid typically involves a multi-step process. One common method includes the reaction of 1,3,5-tris(4-methylphenyl)benzene with nitric acid and water under hydrothermal conditions at 170°C for 24 hours. The resulting product is then treated with sodium hydroxide to adjust the pH to a weakly alkaline state, followed by acidification with hydrochloric acid to precipitate the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed[][3].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes[3][3].
Applications De Recherche Scientifique
4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but lacks the triethylphenyl groups, making it less bulky and potentially less versatile in certain applications.
2,4,6-Tri(4-carboxyphenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene ring, which can alter its chemical reactivity and applications.
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid):
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid stands out due to its triethylphenyl core, which adds steric bulk and can influence its reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of complex materials and in applications requiring specific molecular interactions .
Propriétés
Formule moléculaire |
C33H30O6 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid |
InChI |
InChI=1S/C33H30O6/c1-4-25-28(19-7-13-22(14-8-19)31(34)35)26(5-2)30(21-11-17-24(18-12-21)33(38)39)27(6-3)29(25)20-9-15-23(16-10-20)32(36)37/h7-18H,4-6H2,1-3H3,(H,34,35)(H,36,37)(H,38,39) |
Clé InChI |
AAJZYSSISDUBAM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)CC)C3=CC=C(C=C3)C(=O)O)CC)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)




![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/no-structure.png)

![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647615.png)

